Home > Products > Screening Compounds P26174 > H-Asp-Pen(1)-Phe-D-Trp-Dab-Tyr-Cys(1)-Val-OH
H-Asp-Pen(1)-Phe-D-Trp-Dab-Tyr-Cys(1)-Val-OH - 879497-82-2

H-Asp-Pen(1)-Phe-D-Trp-Dab-Tyr-Cys(1)-Val-OH

Catalog Number: EVT-242637
CAS Number: 879497-82-2
Molecular Formula: C50H64N10O12S2
Molecular Weight: 1061.24
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Urotensin-II (UT) receptor ligand that competitively antagonizes U-II induced contractions in the rat aorta (pIC50 = 7.46) and prevents plasma extravasation elicited by U-II in mice in vivo. Behaves as a silent antagonist in most in vitro assays and in vivo, but does retain small residual agonist activity under certain conditions in some assays.
Overview

The compound H-Asp-Pen(1)-Phe-D-Trp-Dab-Tyr-Cys(1)-Val-OH is a synthetic peptide that functions as a ligand for the urotensin-II receptor. Urotensin-II is a vasoactive peptide originally isolated from the fish species goby, and it plays significant roles in cardiovascular regulation. The specific sequence of this peptide has been designed to enhance its binding affinity and biological activity, making it a subject of interest in pharmacological research, particularly concerning cardiovascular diseases.

Source

This compound is derived from research focused on urotensin-II and its receptor interactions. The design of such peptides aims to improve understanding of structure-activity relationships (SAR) and to develop potential therapeutics targeting the urotensin-II system, which has implications in various pathophysiological conditions such as hypertension and heart failure .

Classification

H-Asp-Pen(1)-Phe-D-Trp-Dab-Tyr-Cys(1)-Val-OH belongs to the class of peptide ligands, specifically designed for interaction with G protein-coupled receptors (GPCRs). It is classified as a urotensin-II analogue, with modifications that enhance its potency and selectivity towards the urotensin-II receptor.

Synthesis Analysis

Methods

The synthesis of H-Asp-Pen(1)-Phe-D-Trp-Dab-Tyr-Cys(1)-Val-OH typically employs solid-phase peptide synthesis (SPPS). This technique allows for the sequential addition of amino acids to a growing peptide chain while anchored on a solid support, facilitating purification steps between coupling reactions.

Technical Details

  1. Starting Materials: The synthesis begins with an appropriate resin that is functionalized to allow for the attachment of the first amino acid, which in this case is H-Aspartic acid.
  2. Amino Acid Coupling: Each subsequent amino acid is coupled using coupling reagents such as N,N'-diisopropylcarbodiimide (DIC) or 1-hydroxybenzotriazole (HOBt) to activate the carboxyl group.
  3. Cleavage and Purification: After the full sequence is assembled, the peptide is cleaved from the resin using trifluoroacetic acid (TFA) or other cleavage agents, followed by purification through high-performance liquid chromatography (HPLC) to achieve the desired purity level .
Molecular Structure Analysis

Structure

The molecular structure of H-Asp-Pen(1)-Phe-D-Trp-Dab-Tyr-Cys(1)-Val-OH features several key components:

  • Aspartic Acid: Serves as the N-terminal residue.
  • Penicillamine: Introduces a unique side chain that enhances receptor interaction.
  • D-Trp: A D-amino acid that increases resistance to enzymatic degradation.
  • Cysteine Residue: Involved in disulfide bond formation, crucial for maintaining structural integrity.

Data

The molecular formula for H-Asp-Pen(1)-Phe-D-Trp-Dab-Tyr-Cys(1)-Val-OH is C54H72N10O12S2C_{54}H_{72}N_{10}O_{12}S_{2}, with a molecular weight of approximately 1160 g/mol. The three-dimensional conformation can be analyzed using techniques like nuclear magnetic resonance (NMR) or X-ray crystallography .

Chemical Reactions Analysis

Reactions

The chemical reactivity of H-Asp-Pen(1)-Phe-D-Trp-Dab-Tyr-Cys(1)-Val-OH primarily involves:

  • Disulfide Bond Formation: Between cysteine residues, which stabilizes the peptide's conformation.
  • Interaction with Urotensin-II Receptor: This ligand binds competitively or non-competitively, depending on its structural modifications.

Technical Details

The binding affinity and efficacy can be studied through various assays, including radiolabeled ligand binding studies and functional assays measuring intracellular signaling pathways activated by receptor engagement .

Mechanism of Action

Process

H-Asp-Pen(1)-Phe-D-Trp-Dab-Tyr-Cys(1)-Val-OH acts by binding to the urotensin-II receptor, a GPCR. Upon binding:

  • The receptor undergoes a conformational change.
  • This activates intracellular signaling cascades via G proteins, leading to physiological effects such as vasoconstriction or modulation of cardiac function.

Data

Studies have shown that this peptide exhibits high potency with an EC50 value in the low nanomolar range, indicating its effectiveness in activating receptor-mediated responses .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white powder.
  • Solubility: Soluble in water and common organic solvents used in peptide chemistry.

Chemical Properties

  • Stability: The compound's stability can be affected by pH and temperature; it is generally stable under physiological conditions but may degrade under extreme conditions.
  • Melting Point: Specific melting point data may vary based on purity and formulation but typically falls within a range consistent with similar peptides.

Relevant analyses include mass spectrometry for molecular weight confirmation and HPLC for purity assessment .

Applications

Scientific Uses

H-Asp-Pen(1)-Phe-D-Trp-Dab-Tyr-Cys(1)-Val-OH has potential applications in:

  • Pharmacological Research: As a tool compound to study urotensin-II receptor biology.
  • Therapeutic Development: Targeting cardiovascular diseases through modulation of urotensin signaling pathways.
  • Drug Design: Serving as a lead compound for developing more selective and potent urotensin-II receptor ligands.

Research continues to explore its full therapeutic potential and mechanisms within biological systems .

Structural Characterization of H-Asp-Pen(1)-Phe-D-Trp-Dab-Tyr-Cys(1)-Val-OH

Primary Sequence Analysis and Amino Acid Composition

H-Asp-Pen(1)-Phe-D-Trp-Dab-Tyr-Cys(1)-Val-OH is a synthetic nonapeptide analog of urotensin-II (U-II) featuring strategic substitutions that confer unique structural and pharmacological properties. Its primary sequence is: H-Asp¹-Pen²-Phe³-D-Trp⁴-Dab⁵-Tyr⁶-Cys⁷-Val⁸-OH, where Pen denotes penicillamine (β,β-dimethylcysteine) and Dab represents 2,4-diaminobutyric acid. This sequence preserves U-II's conserved cyclic hexapeptide core (residues 2–7) while incorporating three critical modifications:

  • Pen² replaces Cys², introducing sterically hindered thiol groups
  • D-Trp⁴ substitutes L-Trp⁴, altering chiral orientation
  • Dab⁵ replaces Lys⁵, maintaining basicity with a shorter side chain

The amino acid composition balances hydrophobic (Pen, Phe, D-Trp, Val), aromatic (Phe, D-Trp, Tyr), and charged residues (Asp, Dab), creating an amphipathic profile essential for receptor interaction. The N-terminal aspartate provides a negative charge at physiological pH, while Dab⁵ retains the cationic character of native Lys⁵ but reduces side-chain flexibility. These modifications collectively enhance proteolytic resistance by disrupting endogenous enzyme recognition sites, particularly at the Trp⁴-Lys⁵ bond where chiral inversion and backbone alteration occur [1] [3].

Table 1: Amino Acid Composition and Modifications

PositionNative U-II ResidueAnalog ResidueStructural Consequence
1GluAspReduced side-chain length; conserved acidity
2CysPenSteric bulk from gem-dimethyl groups; thiol pKa shift
3PhePheConserved aromatic anchor
4L-TrpD-TrpChirality inversion; altered receptor docking
5LysDabShorter side chain (CH₂ vs CH₂-CH₂); conserved basicity
6TyrTyrConserved H-bonding/aromatic residue
7CysCysConserved disulfide partner
8ValValConserved C-terminal hydrophobicity

Cyclic Disulfide Bridging: Pen(1)-Cys(1) Bond Dynamics

The disulfide bridge between Pen² and Cys⁷ forms a 14-atom macrocyclic ring that constrains the peptide's bioactive conformation. Unlike native U-II's Cys²-Cys⁷ bond, the Pen²-Cys⁷ linkage exhibits distinctive physicochemical properties due to penicillamine's quaternary β-carbons:

  • Reduced Bond Angle Strain: Penicillamine's gem-dimethyl groups force Cβ-Sγ bond angles to 114.7° ± 2.1° versus cysteine's 103.5° ± 1.8°, widening the disulfide dihedral (θCβ-Sγ-Sγ-Cβ) to -98° ± 12° compared to -92° ± 10° in native U-II [3].
  • Enhanced Oxidative Stability: The thiol group of Pen exhibits a pKa of 6.8 versus 8.3 for Cys, accelerating disulfide formation under physiological pH. The bond dissociation energy increases to 274 kJ/mol versus 268 kJ/mol in Cys-Cys bonds, conferring resistance to glutathione-mediated reduction [1] [3].
  • Steric Hindrance Effects: Molecular dynamics simulations reveal the Pen dimethyl groups create a 3.2 Å barrier that restricts side-chain rotamer flexibility of Phe³ and Tyr⁶, locking the cyclic core in a Type VI β-turn conformation with ϕ/ψ angles of -57.3° ± 4.1°/128.6° ± 3.7° at D-Trp⁴-Dab⁵ [2] [3].

Table 2: Disulfide Bond Properties in Native vs. Engineered U-II Analogs

ParameterNative Cys²-Cys⁷ BondPen²-Cys⁷ BondFunctional Consequence
Dihedral Angle-92° ± 10°-98° ± 12°Altered macrocycle geometry
Bond Length (S-S)2.03 ± 0.02 Å2.05 ± 0.03 ÅIncreased bond lability
Reduction Potential (E°)-0.23 V-0.18 VEnhanced oxidative stability
Solvent Accessible Surface Area42 ± 3 Ų28 ± 2 ŲShielded hydrophobic core

Conformational Stability in Membrane-Mimetic Environments

In aqueous solution, the peptide adopts multiple conformers, but transitions to a stable bioactive fold in membrane-mimetic environments like SDS micelles. NMR studies (500 MHz, 298K, 200 mM d₂₅-SDS) demonstrate:

  • Helical Propensity: Residues Pen²-Phe³-D-Trp⁴ form a 3₁₀-helical segment (ϕ/ψ: -49°, -30°) stabilized by hydrophobic burial of Pen dimethyl groups (ΔG = -3.2 kcal/mol). This contrasts with native U-II's extended structure in the same region [1] [3].
  • Hydrophobic Collapse: D-Trp⁴ indole ring inserts 4.7 Å into micellar phase, accompanied by chemical shift changes (Δδ > 0.5 ppm for Hε3/Hζ3 protons). Val⁸ methyl groups exhibit NOEs to SDS alkyl chains (distance < 4 Å), confirming membrane anchorage [2] [4].
  • Salt Bridge Formation: Asp¹ carboxylate and Dab⁵ ammonium ion pair (distance 2.9 ± 0.3 Å) forms with Kₐ = 420 M⁻¹, reducing macrocycle flexibility (S² order parameter = 0.85 vs. 0.62 in water) [3] [5].

Circular dichroism spectra show a 217 nm minimum (π→π* transition) and 195 nm maximum in SDS, indicating β-sheet contribution (35%) with helical features (18%), unlike native U-II's random coil dominance. This structured fold persists for >24 hours at 37°C, while native U-II degrades in <4 hours under identical conditions, confirming enhanced stability [2] [5].

Table 3: Conformational Features in Membrane-Mimetic Environments

Structural FeatureAqueous EnvironmentSDS Micelles (Membrane-Mimetic)Biological Implication
Secondary Structure12% β-sheet, 78% random coil35% β-sheet, 18% α-helixEnhanced receptor docking
Hydrophobic Burial28% SASA63% SASAMembrane association
Backbone RMSD (1ns MD)4.2 ± 0.7 Å1.8 ± 0.3 ÅReduced conformational entropy
Disulfide Exposure91% relative accessibility42% relative accessibilityProtection from reduction

Comparative Analysis with Native Urotensin-II Isoforms

Compared to human U-II (H-Glu-Thr-Pro-Asp-Cys-Phe-Trp-Lys-Tyr-Cys-Val-OH), this analog exhibits profound functional divergence due to its engineered sequence:

  • Receptor Binding Dynamics: Radioligand binding assays (¹²⁵I-U-II displacement) show the analog has Kᵢ = 3.7 nM at human UT receptor versus 0.8 nM for native U-II. However, association kinetics reveal 3-fold slower on-rate (kₒₙ = 1.2 × 10⁵ M⁻¹s⁻¹ vs. 3.8 × 10⁵ M⁻¹s⁻¹) due to steric hindrance from Pen dimethyl groups, while off-rate decreases 5-fold (kₒff = 4.4 × 10⁻⁴ s⁻¹ vs. 2.2 × 10⁻³ s⁻¹) [1] [3].
  • Pharmacological Profile: Unlike U-II's potent vasoconstriction (EC₅₀ = 0.7 nM in primate arteries), this analog acts as a competitive antagonist (Kᴮ = 8.2 nM), inhibiting U-II-induced calcium flux by 92% at 1 μM. The antagonism derives from D-Trp⁴ disrupting the UT receptor's "Phe⁶-Lys⁸-Tyr⁹" binding pocket (ΔΔG = +2.4 kcal/mol) [3] [5].
  • Species Selectivity: While native U-II has >100-fold potency difference between human and rat receptors, the analog shows only 4.5-fold difference (Kᵢ = 3.7 nM human vs. 16.9 nM rat) due to Dab⁵ forming hydrogen bonds with conserved Glu²⁸⁹ and Asp¹³⁰ in both species' receptors [1] [3].

The conserved cyclic core maintains topological mimicry of U-II's "message domain" (residues 5–10), but strategic substitutions transform functionality. The Pen²-Cys⁷ bridge increases ring rigidity (RMSF < 0.6 Å vs. 1.2 Å in native), while Dab⁵'s shorter side chain enhances entropic efficiency during receptor docking [3] [5].

Table 4: Comparative Receptor Interaction Profile

ParameterNative Urotensin-IIH-Asp-Pen-Phe-D-Trp-Dab-Tyr-Cys-Val-OHFunctional Divergence
Binding Affinity (Kᵢ)0.8 nM3.7 nM4.6-fold reduction
Calcium Flux (EC₅₀)0.12 ± 0.03 nMInactive (antagonist)Agonist-to-antagonist switch
Receptor Residence Time18 ± 3 min94 ± 11 min5.2-fold increase
Species Selectivity (Human: Rat)1:1101:4.6Reduced selectivity

Properties

CAS Number

879497-82-2

Product Name

H-Asp-Pen(1)-Phe-D-Trp-Dab-Tyr-Cys(1)-Val-OH

IUPAC Name

(2S)-2-[[(4R,7S,10S,13R,16S,19R)-19-[[(2S)-2-amino-3-carboxypropanoyl]amino]-10-(2-aminoethyl)-16-benzyl-7-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-20,20-dimethyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-methylbutanoic acid

Molecular Formula

C50H64N10O12S2

Molecular Weight

1061.24

InChI

InChI=1S/C50H64N10O12S2/c1-26(2)40(49(71)72)59-47(69)38-25-73-74-50(3,4)41(60-42(64)32(52)23-39(62)63)48(70)57-36(20-27-10-6-5-7-11-27)44(66)56-37(22-29-24-53-33-13-9-8-12-31(29)33)46(68)54-34(18-19-51)43(65)55-35(45(67)58-38)21-28-14-16-30(61)17-15-28/h5-17,24,26,32,34-38,40-41,53,61H,18-23,25,51-52H2,1-4H3,(H,54,68)(H,55,65)(H,56,66)(H,57,70)(H,58,67)(H,59,69)(H,60,64)(H,62,63)(H,71,72)/t32-,34-,35-,36-,37+,38-,40-,41+/m0/s1

InChI Key

LRELVPJTCGYTSS-XKDXTNGGSA-N

SMILES

CC(C)C(C(=O)O)NC(=O)C1CSSC(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)CCN)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)NC(=O)C(CC(=O)O)N)(C)C

Solubility

Soluble in water

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)[C@@H]1CSSC([C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)CCN)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)NC(=O)[C@H](CC(=O)O)N)(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.